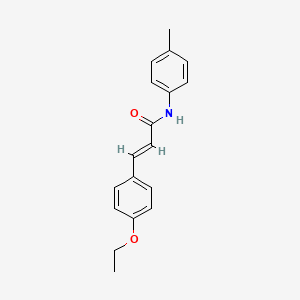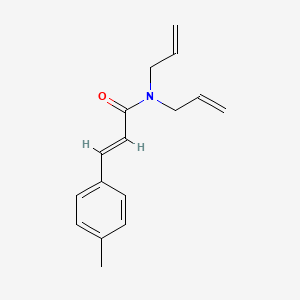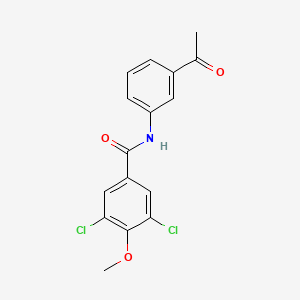![molecular formula C17H16F3N3O B5754508 1-(2-pyridinyl)-4-[3-(trifluoromethyl)benzoyl]piperazine](/img/structure/B5754508.png)
1-(2-pyridinyl)-4-[3-(trifluoromethyl)benzoyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-pyridinyl)-4-[3-(trifluoromethyl)benzoyl]piperazine is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is commonly referred to as TFP or TFPB and is a potent inhibitor of the protein tyrosine phosphatase 1B (PTP1B). This enzyme plays a crucial role in the regulation of insulin signaling and glucose homeostasis, making it an attractive target for the treatment of type 2 diabetes and other metabolic disorders.
Mecanismo De Acción
TFP works by inhibiting the activity of 1-(2-pyridinyl)-4-[3-(trifluoromethyl)benzoyl]piperazine, which is an enzyme that negatively regulates insulin signaling by dephosphorylating insulin receptor substrate proteins. By inhibiting 1-(2-pyridinyl)-4-[3-(trifluoromethyl)benzoyl]piperazine, TFP increases insulin sensitivity and enhances glucose uptake in insulin-sensitive tissues such as adipose tissue and skeletal muscle.
Biochemical and Physiological Effects
In addition to its effects on glucose metabolism, TFP has been shown to have other biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using TFP in lab experiments is its potency and selectivity for 1-(2-pyridinyl)-4-[3-(trifluoromethyl)benzoyl]piperazine. This allows for precise modulation of insulin signaling pathways without affecting other cellular processes. However, one limitation of using TFP is its potential toxicity and off-target effects. Careful dose-response studies are necessary to ensure that the concentrations used in experiments are not toxic to cells or animals.
Direcciones Futuras
There are several future directions for research on TFP and its potential therapeutic applications. One area of interest is the development of more potent and selective 1-(2-pyridinyl)-4-[3-(trifluoromethyl)benzoyl]piperazine inhibitors that can be used in clinical trials for the treatment of type 2 diabetes and other metabolic disorders.
Another area of interest is the investigation of TFP's effects on other signaling pathways and cellular processes. For example, TFP has been shown to inhibit the growth of cancer cells, and further studies are needed to elucidate the mechanisms behind this effect and to determine whether TFP or related compounds could be used as anticancer agents.
Overall, TFP is a promising compound with potential therapeutic applications in the fields of diabetes, cancer, and inflammation. Further research is needed to fully understand its mechanisms of action and to develop more potent and selective analogs for clinical use.
Métodos De Síntesis
The synthesis of TFP involves the reaction of 3-(trifluoromethyl)benzoyl chloride with 1-(2-pyridinyl)piperazine in the presence of a base such as triethylamine. The resulting product is a white crystalline powder that is highly soluble in organic solvents.
Aplicaciones Científicas De Investigación
TFP has been extensively studied in vitro and in vivo for its potential therapeutic applications. In vitro studies have shown that TFP is a potent inhibitor of 1-(2-pyridinyl)-4-[3-(trifluoromethyl)benzoyl]piperazine with an IC50 value of 50 nM. This inhibition leads to increased insulin sensitivity and glucose uptake in adipocytes and muscle cells.
In vivo studies have shown that TFP can improve glucose tolerance and insulin sensitivity in animal models of obesity and type 2 diabetes. It has also been shown to reduce body weight and improve lipid metabolism in these models.
Propiedades
IUPAC Name |
(4-pyridin-2-ylpiperazin-1-yl)-[3-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N3O/c18-17(19,20)14-5-3-4-13(12-14)16(24)23-10-8-22(9-11-23)15-6-1-2-7-21-15/h1-7,12H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUDSFOXDCWMYPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Pyridin-2-yl)piperazin-1-yl][3-(trifluoromethyl)phenyl]methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-(1-cyclohexen-1-yl)ethyl]-2-thiophenecarboxamide](/img/structure/B5754454.png)
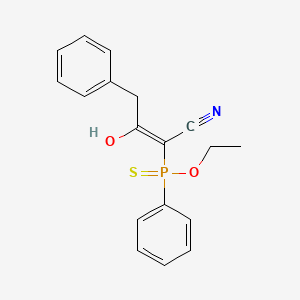
![methyl 4-[(4-propionylphenoxy)methyl]benzoate](/img/structure/B5754459.png)
![N'-[(4-oxo-4H-chromen-3-yl)methylene]-2-(4-thiomorpholinyl)acetohydrazide](/img/structure/B5754460.png)

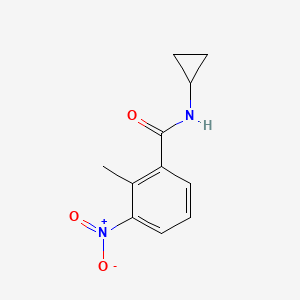
![3-{4-ethyl-5-[(4-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5754484.png)
![2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-1-phenylethanone](/img/structure/B5754489.png)
